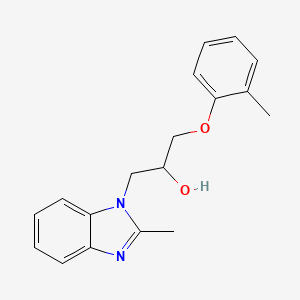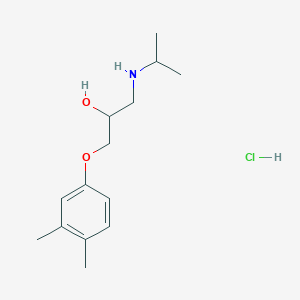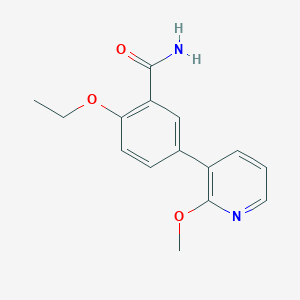
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
Vue d'ensemble
Description
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride, also known as TCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCPP is a beta-adrenergic receptor antagonist, which means that it blocks the effects of epinephrine and norepinephrine on the beta-adrenergic receptors. This property makes TCPP an important tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation.
Mécanisme D'action
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride works by binding to the beta-adrenergic receptors and blocking the effects of epinephrine and norepinephrine. This leads to a decrease in heart rate and blood pressure, as well as a decrease in the release of glucose and lipids from the liver.
Biochemical and Physiological Effects:
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have a number of biochemical and physiological effects, including a decrease in heart rate and blood pressure, as well as a decrease in the release of glucose and lipids from the liver. 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to have anti-inflammatory effects, as well as potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is its specificity for the beta-adrenergic receptors, which allows for the selective study of these receptors without affecting other signaling pathways. However, 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride can also have off-target effects, and its use can be limited by its solubility and stability.
Orientations Futures
There are a number of potential future directions for research on 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is the development of more selective beta-adrenergic receptor antagonists, which could be used to study the specific roles of different beta-adrenergic receptor subtypes. Another area of interest is the use of 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride in the development of new therapies for cardiovascular disease and other conditions. Additionally, further research is needed to fully understand the potential anti-cancer properties of 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride and other beta-adrenergic receptor antagonists.
Applications De Recherche Scientifique
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been used extensively in scientific research to study the physiological and biochemical effects of beta-adrenergic receptor activation. Specifically, 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been used to study the role of beta-adrenergic receptors in cardiovascular function, as well as in the regulation of glucose and lipid metabolism.
Propriétés
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-18(2,3)15-5-7-17(8-6-15)22-14-16(21)13-20-11-9-19(4)10-12-20;;/h5-8,16,21H,9-14H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEVOAIOSJPRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416811 | |
| Record name | 1-(4-tert-Butylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5361-57-9 | |
| Record name | 1-(4-tert-Butylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![diethyl [4-(3-methoxyphenoxy)butyl]malonate](/img/structure/B3846630.png)
![N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3846632.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B3846640.png)


![4-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B3846655.png)
hydrazone](/img/structure/B3846657.png)
![1-[3-(4-fluorophenoxy)propyl]pyrrolidine](/img/structure/B3846664.png)



![8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide](/img/structure/B3846691.png)